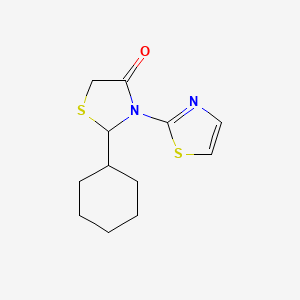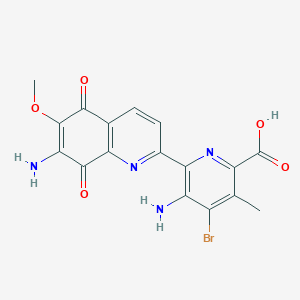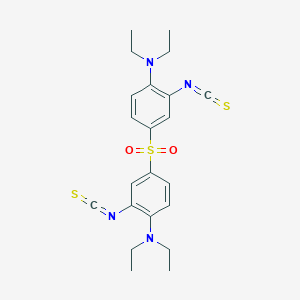
4,4'-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfonyl and isothiocyanato groups attached to aniline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) typically involves the reaction of 4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline) with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanato groups. The process may involve steps such as nitration, reduction, and subsequent reaction with thiophosgene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanato groups.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines may yield thiourea derivatives.
Aplicaciones Científicas De Investigación
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) exerts its effects involves the reactivity of the isothiocyanato groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparación Con Compuestos Similares
4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline): A precursor in the synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline).
4,4’-Sulfonylbis(n,n-diethyl-2-aminophenyl): Another related compound with different functional groups.
Propiedades
Número CAS |
41016-23-3 |
|---|---|
Fórmula molecular |
C22H26N4O2S3 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)-3-isothiocyanatophenyl]sulfonyl-N,N-diethyl-2-isothiocyanatoaniline |
InChI |
InChI=1S/C22H26N4O2S3/c1-5-25(6-2)21-11-9-17(13-19(21)23-15-29)31(27,28)18-10-12-22(26(7-3)8-4)20(14-18)24-16-30/h9-14H,5-8H2,1-4H3 |
Clave InChI |
FIMGKPNJVFDTLX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(CC)CC)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


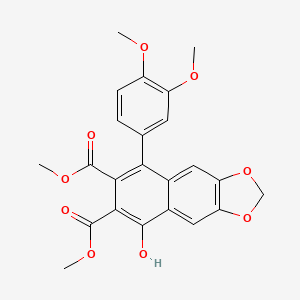
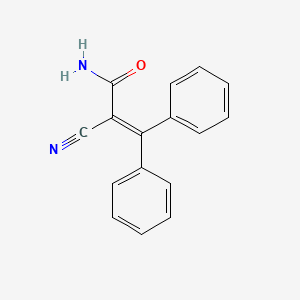
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
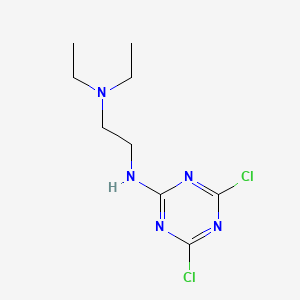

![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
